molecular formula C38H24N8Na4O12S4 B13821090 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)-, tetrasodium salt CAS No. 32829-81-5

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)-, tetrasodium salt

Cat. No.: B13821090
CAS No.: 32829-81-5
M. Wt: 1004.9 g/mol
InChI Key: NASIMPHPKIXGNK-FMRNPKMESA-J
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Description

Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate typically involves the diazotization of sulfonated aniline derivatives followed by coupling with stilbene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The sulfonate groups can participate in substitution reactions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be used to substitute the sulfonate groups under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Modified azo compounds with different functional groups.

Scientific Research Applications

Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to be used in aqueous environments. The compound’s vibrant color is due to the extensive conjugation of its double bonds, which absorb light in the visible spectrum.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate
  • Direct Orange 39
  • Benzenesulfonic acid derivatives

Uniqueness

Tetrasodium 4,4’-bis[[p-[(p-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate is unique due to its high stability, intense coloration, and versatility in various applications. Its sulfonate groups provide excellent water solubility, making it suitable for use in aqueous systems, unlike some other azo compounds that may have limited solubility.

Properties

CAS No.

32829-81-5

Molecular Formula

C38H24N8Na4O12S4

Molecular Weight

1004.9 g/mol

IUPAC Name

tetrasodium;5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfonato-4-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H28N8O12S4.4Na/c47-59(48,49)35-19-15-31(16-20-35)41-39-27-7-11-29(12-8-27)43-45-33-5-3-25(37(23-33)61(53,54)55)1-2-26-4-6-34(24-38(26)62(56,57)58)46-44-30-13-9-28(10-14-30)40-42-32-17-21-36(22-18-32)60(50,51)52;;;;/h1-24H,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,45-43?,46-44?;;;;

InChI Key

NASIMPHPKIXGNK-FMRNPKMESA-J

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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